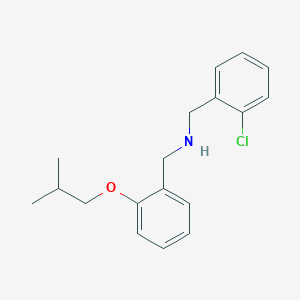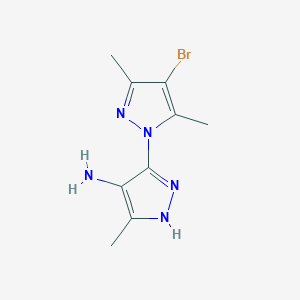![molecular formula C14H19Cl2NO B1385308 N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine CAS No. 356533-07-8](/img/structure/B1385308.png)
N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine
Overview
Description
N-[2-(2,4-Dichlorophenoxy)ethyl]cyclohexanamine is a chemical compound with the molecular formula C14H19Cl2NO . It has a molar mass of 288.21 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanamine group attached to a dichlorophenoxy group via an ethyl linker . The presence of the dichlorophenoxy group suggests that this compound may have interesting chemical properties.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.20±0.1 g/cm3 and a predicted boiling point of 400.4±35.0 °C . Its pKa is predicted to be 8.95±0.20 .Scientific Research Applications
Synthesis and Structural Characterization of Complexes
N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its Cu(II), Co(II), and Ni(II) complexes were synthesized and characterized. The compound behaves as a monodentate ligand, with the complexes exhibiting non-electrolyte properties. Analytical and spectroscopic methods supported their structural characterization. The electrochemical properties of the metal complexes displayed various redox waves, indicating potential applications in electrochemical sensors or devices (Dolaz et al., 2009).
Efficient and Regioselective Synthesis
A highly regioselective synthesis method was developed for ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, showcasing significant reduction in reaction times. This method has potential in various chemical synthesis processes due to its efficiency and the structural support provided by crystallographic data (Machado et al., 2011).
Novel Synthesis Protocols
New protocols for synthesizing structurally diverse compounds, such as N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b][1,5]diazepin-3-yl)-2-phenylacetamides, have been developed. These protocols offer potential applications in the development of new chemical entities for various industries (Mousavi Faraz et al., 2017).
Isolation and Characterization Techniques
Advanced isolation and characterization techniques have been applied for compounds like 2-Methyl-1-cyclohexanamine, showcasing the complexity and specificity required in the synthesis and analysis of such chemical entities (Furegati & Nocito, 2017).
Antioxidant Activity and DNA-Binding Studies
Studies on 1-cyclohexyl-3-tosylurea and its complexes revealed potent antioxidant activities and significant DNA-binding properties, indicating potential therapeutic or diagnostic applications (Xi et al., 2008).
Catalysis and Polymerization
Research on the copolymerization of ethylene with cyclohexene catalyzed by nonbridged half-titanocenes containing aryloxo ligand demonstrated notable effects on the incorporation of cyclohexene into the polymer chain, indicating potential applications in material science and polymer chemistry (Wang et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO/c15-11-6-7-14(13(16)10-11)18-9-8-17-12-4-2-1-3-5-12/h6-7,10,12,17H,1-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJPVRDAOSJEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone](/img/structure/B1385225.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385228.png)


![N-[4-(Isopentyloxy)benzyl]-3-isopropoxyaniline](/img/structure/B1385236.png)
![3-Isopropoxy-N-[4-(phenethyloxy)benzyl]aniline](/img/structure/B1385237.png)
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385238.png)
![2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline](/img/structure/B1385241.png)
![Ethyl [4-bromo-3-(difluoromethyl)-1H-pyrazol-1-YL]acetate](/img/structure/B1385242.png)
![7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1385243.png)


![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)